molecular formula C11H14N4O B2445389 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine CAS No. 478062-73-6

3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine

カタログ番号: B2445389
CAS番号: 478062-73-6
分子量: 218.26
InChIキー: OZKMGGDAFPVBQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Discovery Timeline

The oxazolo[5,4-d]pyrimidine system was first synthesized in 1905 by Johnson, who reported the preparation of 5-(ethylsulfanyl)-2-phenyloxazolo[5,4-d]pyrimidine. This pioneering work established the foundation for subsequent developments in this heterocyclic class. The early synthesis involved the cyclization of 2-mercapto-5-benzoylamino-4-hydroxypyrimidine using phosphoryl trichloride, representing the first documented example of this bicyclic system. The development of oxazolo[5,4-d]pyrimidines progressed significantly throughout the 20th century, with researchers recognizing their potential as purine analogs due to their structural similarity to natural nucleic acid bases.

The specific compound 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine emerged more recently in the scientific literature, with its Chemical Abstracts Service number 478062-73-6 being assigned to reflect its distinct chemical identity. The compound has been catalogued in major chemical databases including PubChem with the identifier CID 1481213, indicating its recognition as a research chemical of interest. Contemporary synthetic approaches to this compound have evolved to include multistep methodologies starting from readily available precursors, particularly utilizing reactions between 3-methylisoxazole derivatives and piperidine in the presence of suitable catalysts under controlled conditions.

The timeline of oxazolo[5,4-d]pyrimidine research has been marked by several key milestones. In the latter half of the 20th century, these compounds began to be investigated systematically for their biological properties, leading to the discovery of their adenosine receptor antagonist activity. The 1990s witnessed increased interest in these structures as potential kinase inhibitors, particularly following the identification of their ability to interact with various protein targets involved in cellular signaling pathways. The 21st century has seen an explosion of research focusing on their anticancer properties, with multiple studies demonstrating their potential as selective cytotoxic agents.

特性

IUPAC Name

3-methyl-4-piperidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8-9-10(15-5-3-2-4-6-15)12-7-13-11(9)16-14-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKMGGDAFPVBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323181
Record name 3-methyl-4-piperidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478062-73-6
Record name 3-methyl-4-piperidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 5-amino-4-cyano-1,3-oxazoles with formamidine, urea, and formic acid .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring facilitates NAS at positions activated by neighboring electron-withdrawing groups. For example:

Reaction Conditions Products Yield Source
Substitution with aminesMesyl chloride, DMF, 80°CC4-aminated derivatives65–78%
Tosylation at C4TsCl, pyridine, ultrasound irradiation4-Tosyloxy intermediate89%
  • The 3-methylpiperidine group enhances steric effects but does not hinder NAS at C4. Piperidine ring modifications (e.g., Boc deprotection) require careful optimization to avoid side reactions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, enabling aryl/alkyl functionalization:

Suzuki-Miyaura Coupling

Substrate Conditions Products Yield Source
4-Tosyloxy intermediatePd(PPh₃)₄, arylboronic acid, K₂CO₃4-Arylpyrimidines72–85%
  • Ultrasound irradiation accelerates coupling rates by improving catalyst dispersion .

Piperidine Ring Modifications

The 3-methylpiperidine substituent is critical for bioactivity and can undergo:

Alkylation/Demethylation

Reaction Conditions Outcome Effect on EC₅₀ Source
Methyl group removalH₂/Pd-C, EtOHLoss of anticancer activityEC₅₀ > 100 μM
Methyl → trifluoromethylTFA, (CF₃SO₂)₂OReduced potencyEC₅₀ = 63.3 μM
  • Rigidifying the piperidine ring (e.g., introducing 3,3-dimethyl groups) decreases activity by 10-fold .

Cyclocondensation and Functionalization

The isoxazolo-pyrimidine core reacts with β-keto esters under ultrasound to form 4-pyrimidinols, which are further functionalized:

Step Conditions Products Yield Source
Cyclocondensationβ-Keto ester, amidine, ultrasound4-Pyrimidinol92%
TosylationTsCl, pyridine4-Tosyloxy intermediate89%

Oxidation and Reductive Amination

The methyl group on the piperidine ring can be oxidized or used for reductive amination:

Reaction Conditions Products Yield Source
Methyl oxidationKMnO₄, H₂O/acetoneCarboxylic acid derivative58%
Reductive aminationNaBH₃CN, RNH₂Secondary amine derivatives64%

Biological Activity Modulation via Structural Tweaks

Key structure-activity relationship (SAR) insights:

  • C4 modifications : Aryl groups (e.g., 4-fluorophenyl) enhance cytotoxicity (CC₅₀ = 58.44 μM against HT29 cells) .

  • Piperidine rigidity : 3,3-Dimethylpiperidine reduces activity (EC₅₀ = 68.0 μM) .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine derivatives as promising anticancer agents. A notable study evaluated various oxazolo[5,4-d]pyrimidine derivatives for their cytotoxic activity against different cancer cell lines. The compound 3g , a derivative of this class, demonstrated significant cytotoxicity against the HT29 colon cancer cell line with a half-maximal cytotoxic concentration (CC50) of 58.4 µM, surpassing that of 5-fluorouracil (CC50 = 381.2 µM) and showing comparable efficacy to cisplatin (CC50 = 47.2 µM) while exhibiting lower toxicity to normal human dermal fibroblasts (NHDFs) . This selectivity suggests that such compounds could be developed into targeted cancer therapies.

Synthesis and Structural Characterization

The synthesis of 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine and its derivatives typically involves multistep chemical reactions. The initial steps often include the reaction of oxazole derivatives with various amines to form imidoester intermediates, followed by ring closure reactions to yield the desired oxazolo[5,4-d]pyrimidine structure .

Synthetic Routes

The synthetic routes can vary significantly depending on the specific substituents being introduced to the core structure. For example:

StepReaction TypeKey ReagentsOutcome
1Nucleophilic substitutionOxazole + AmineFormation of imidoester
2Ring closureMethylamine or Ethanol solutionsFormation of oxazolo[5,4-d]pyrimidine

These synthetic strategies are critical for optimizing yields and ensuring the biological activity of the resulting compounds.

Broader Biological Activities

Beyond anticancer properties, derivatives of 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine have shown promise in other therapeutic areas:

  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties through modulation of pro-inflammatory cytokines .
  • Antimicrobial Properties : Certain derivatives have demonstrated efficacy against various bacterial strains, suggesting a role in antimicrobial therapy .

Case Studies and Research Findings

Several case studies have documented the biological activities and therapeutic potentials of oxazolo[5,4-d]pyrimidines:

  • A study reported that specific derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating strong inhibitory effects .
  • Another investigation focused on epidermal growth factor receptor inhibitors derived from this scaffold showed promising results against lung cancer cells .

類似化合物との比較

Similar Compounds

Uniqueness

3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity to certain molecular targets. This unique feature makes it a valuable compound for targeted therapeutic applications .

生物活性

3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine features a unique structure that combines a piperidine ring with an isoxazole and pyrimidine moiety. This configuration is believed to contribute to its biological efficacy, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazolo[5,4-d]pyrimidine, including 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro assays have shown that this compound has a half-maximal cytotoxic concentration (CC50) that varies depending on the specific cancer cell line. For example, one study reported CC50 values for related compounds ranging from 58.44 µM to 224.32 µM against colorectal cancer cells (HT29) while being less toxic to normal human dermal fibroblasts (NHDFs) compared to standard chemotherapeutics like cisplatin and 5-fluorouracil .
  • Mechanism of Action : The mechanism appears to involve pro-apoptotic activity, where the compound induces apoptosis in cancer cells. Notably, certain derivatives showed enhanced apoptosis rates compared to traditional drugs, suggesting a potential for lower toxicity in healthy cells while maintaining efficacy against tumors .

Antimicrobial Activity

In addition to its anticancer properties, 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine has exhibited antimicrobial activity against various pathogenic bacteria. This broad-spectrum activity indicates its potential utility in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the biological significance of 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine, it is useful to compare it with similar compounds. The following table summarizes key biological activities and properties:

Compound NameCC50 (µM)Activity TypeReference
3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidineVaries by cell lineAnticancer
Cisplatin47.17Anticancer
5-Fluorouracil381.16Anticancer
Other Oxazolo Derivatives58.44 - 224.32Anticancer

Case Studies and Research Findings

Several case studies have highlighted the potential applications of 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine:

  • Colorectal Cancer Treatment : A study found that a derivative of this compound was as effective as cisplatin against HT29 cells while exhibiting significantly lower toxicity to normal cells .
  • Pro-Apoptotic Effects : Research indicated that certain derivatives significantly increased apoptosis in cancer cells compared to traditional chemotherapeutics, suggesting a promising avenue for further development .
  • Antimicrobial Efficacy : The compound has shown effectiveness against a range of bacterial pathogens, making it a candidate for further investigation as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine and related fused pyrimidine derivatives?

The synthesis of fused pyrimidine derivatives often involves cyclocondensation reactions or multi-step functionalization. For example, Shatalev et al. (1993) reported a method for synthesizing tetrahydro-pyrimidine-2-thiones/ones using acylating agents and thiourea, which could be adapted for similar scaffolds . Additionally, the use of 3-aminoisoxazole derivatives as precursors, as described in the synthesis of isoxazolo[2,3-a]pyrimidines, provides a template for constructing the isoxazole-pyrimidine core through annulation reactions . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography or recrystallization.

Q. How can researchers validate the structural integrity of 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine?

Structural validation typically employs spectroscopic techniques:

  • NMR (¹H, ¹³C) : To confirm substitution patterns and piperidine/isoxazole ring conformations.
  • IR Spectroscopy : To identify functional groups (e.g., C=N stretches in pyrimidine rings).
  • Mass Spectrometry (MS) : For molecular weight confirmation. For example, the synthesis of thiadiazolo-pyrimidines in used NMR and IR to verify the fused ring system and substituent positions .

Q. What analytical methods are recommended for impurity profiling of this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard. and list impurities such as fluoro-benzisoxazolyl-piperidinyl derivatives, which require method development using buffered mobile phases (e.g., ammonium acetate at pH 6.5) . Quantitative analysis should follow pharmacopeial guidelines for residual solvents and related substances, as outlined in .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of fused pyrimidine derivatives?

Discrepancies in activity (e.g., kinase inhibition vs. antimicrobial effects) may arise from structural variations or assay conditions. For instance, oxazolo[5,4-d]pyrimidines in showed EGFR inhibition, while thiadiazolo-pyrimidines in exhibited antimicrobial activity . To resolve contradictions:

  • Conduct structure-activity relationship (SAR) studies to isolate critical substituents.
  • Validate assays using standardized protocols (e.g., IC50 measurements under consistent pH/temperature).
  • Compare results with structurally analogous compounds (e.g., pyrido[3,4-d]pyrimidines in ) .

Q. What strategies optimize the synthesis yield of 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine under scale-up conditions?

Scale-up challenges include side reactions and purification inefficiencies. Recommendations:

  • Catalyst Screening : Use iodine or acid catalysts to enhance cyclization efficiency, as demonstrated in multi-component reactions for pyrido-triazolo-pyrimidines .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction homogeneity .
  • In-line Analytics : Implement real-time monitoring (e.g., FTIR or HPLC) to detect intermediates and adjust conditions dynamically.

Q. How can computational modeling aid in predicting the pharmacokinetic properties of this compound?

Molecular docking and density functional theory (DFT) can predict binding affinities to targets (e.g., EGFR kinase) and metabolic stability. For example:

  • Docking Studies : Align the compound’s scaffold with known inhibitors (e.g., lapatinib’s quinazoline core in ) to identify key interactions .
  • ADMET Predictions : Use software like SwissADME to estimate solubility, CYP450 interactions, and blood-brain barrier permeability based on logP and molecular weight .

Q. What are the challenges in characterizing degradation products of 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine under accelerated stability testing?

Degradation pathways (hydrolysis, oxidation) can generate impurities like piperidine ring-opened derivatives or sulfoxides. Strategies include:

  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions.
  • LC-MS/MS Analysis : Identify degradation products by matching fragmentation patterns with reference standards (e.g., impurities in , such as 6-fluoro-benzisoxazolyl derivatives) .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, inert atmosphere) to ensure consistency, especially for moisture-sensitive intermediates.
  • Bioactivity Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability tests) to confirm mechanisms .
  • Regulatory Compliance : Adhere to ICH guidelines for impurity thresholds (e.g., ≤0.15% for unspecified impurities) when developing analytical methods .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。